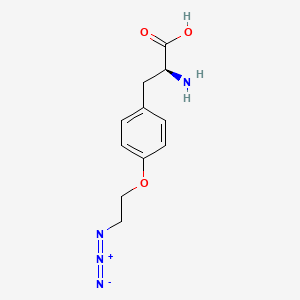

H-L-Tyr(2-azidoethyl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N4O3 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C11H14N4O3/c12-10(11(16)17)7-8-1-3-9(4-2-8)18-6-5-14-15-13/h1-4,10H,5-7,12H2,(H,16,17)/t10-/m0/s1 |

InChI Key |

AFRGRMSRGXONSC-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCN=[N+]=[N-] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to H-L-Tyr(2-azidoethyl)-OH: A Versatile Tool in Chemical Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-L-Tyr(2-azidoethyl)-OH, also known as 4-(2-azidoethoxy)-L-phenylalanine (AePhe), is a synthetic, unnatural amino acid that has emerged as a powerful tool in chemical biology and drug development.[1][2] Its unique chemical structure, featuring a bioorthogonal azido (B1232118) group, enables its use in a variety of applications, including protein engineering, bioconjugation, and as a vibrational reporter. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols for its application, and its utility in studying cellular signaling pathways.

Introduction

The ability to site-specifically modify proteins is crucial for understanding their function and for the development of novel therapeutics, such as antibody-drug conjugates (ADCs). This compound is a non-canonical amino acid that can be genetically encoded into proteins, providing a chemical handle for subsequent modification.[1][2] The presence of the azide (B81097) group allows for highly specific and efficient "click chemistry" reactions, enabling the attachment of various molecules, including fluorophores, drugs, and polyethylene (B3416737) glycol (PEG) chains.[3][4] This guide will delve into the technical details of working with this versatile compound.

Chemical Properties and Data

This compound is a derivative of the natural amino acid L-tyrosine. The key feature of this compound is the 2-azidoethyl ether linkage at the para position of the phenyl ring.

| Property | Value | Reference |

| Systematic Name | (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid | [2] |

| Common Names | This compound, 4-(2-azidoethoxy)-L-phenylalanine, AePhe | [2] |

| CAS Number | 1570523-47-5 | |

| Molecular Formula | C11H14N4O3 | |

| Molecular Weight | 250.25 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >95% | |

| Solubility | Soluble in aqueous solutions, DMSO | [1] |

| Storage | Store at -20°C to -80°C | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved in a three-step process starting from commercially available N-Boc-L-tyrosine. The overall yield for this synthesis is reported to be approximately 54%.[1][2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of N-Boc-L-Tyr(2-hydroxyethyl)-OH

-

Dissolve N-Boc-L-tyrosine and potassium carbonate (K2CO3) in dimethylformamide (DMF).

-

Add 2-chloroethanol to the mixture.

-

Heat the reaction mixture and stir until the reaction is complete (monitored by TLC).

-

After completion, perform an aqueous workup and extract the product.

-

Purify the product by column chromatography.

Step 2: Synthesis of N-Boc-L-Tyr(2-azidoethyl)-OH

-

Dissolve N-Boc-L-Tyr(2-hydroxyethyl)-OH and triphenylphosphine (B44618) (PPh3) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD) dropwise, followed by diphenylphosphoryl azide (DPPA).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify the product by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve N-Boc-L-Tyr(2-azidoethyl)-OH in a mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the final product, this compound.

Applications and Experimental Protocols

Site-Specific Incorporation into Proteins

This compound can be incorporated into proteins at specific sites using amber codon suppression technology.[1][2] This involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery.

Experimental Protocol for Protein Incorporation:

-

Co-transform host cells (e.g., E. coli) with a plasmid encoding the protein of interest containing an amber stop codon (TAG) at the desired insertion site and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA.

-

Culture the transformed cells in minimal media supplemented with this compound.

-

Induce protein expression.

-

Purify the resulting protein containing the unnatural amino acid using standard chromatography techniques.

Click Chemistry for Bioconjugation

The azide group of the incorporated this compound allows for covalent modification through click chemistry. The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Click chemistry reactions for bioconjugation.

Experimental Protocol for CuAAC:

-

Prepare a stock solution of the alkyne-functionalized molecule to be conjugated.

-

Prepare stock solutions of copper(II) sulfate (B86663) (CuSO4) and a reducing agent (e.g., sodium ascorbate). A copper ligand such as THPTA can also be included.

-

In a reaction buffer, combine the protein containing this compound, the alkyne-functionalized molecule, the reducing agent, and finally the CuSO4 to initiate the reaction.

-

Incubate the reaction at room temperature.

-

Purify the conjugated protein to remove excess reagents.

Experimental Protocol for SPAAC:

-

Prepare a stock solution of the strained alkyne (e.g., DBCO or BCN derivative).

-

Combine the protein containing this compound and the strained alkyne in a suitable buffer.

-

Incubate the reaction at room temperature or 37°C.

-

The reaction proceeds without the need for a catalyst.

-

Purify the conjugated protein.

Application in Studying Signaling Pathways: Autophagy

Unnatural amino acids like this compound can be used to study protein dynamics within signaling pathways. For example, it can be applied to monitor protein degradation through autophagy, a cellular recycling process.

Caption: Workflow for studying autophagy-mediated protein degradation.

Experimental Protocol for Autophagy Study:

-

Culture cells in media containing this compound to label newly synthesized proteins.

-

Induce autophagy by nutrient starvation or with a pharmacological agent (e.g., an mTOR inhibitor).

-

Lyse the cells at different time points after autophagy induction.

-

Perform a click reaction on the cell lysates with an alkyne-tagged fluorescent dye.

-

Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging to quantify protein degradation.

-

Alternatively, use an alkyne-biotin tag for enrichment of labeled proteins followed by mass spectrometry to identify specific proteins that are degraded via autophagy.

Conclusion

This compound is a powerful and versatile tool for researchers in academia and the pharmaceutical industry. Its ability to be genetically incorporated into proteins and its compatibility with highly efficient and specific click chemistry reactions open up a wide range of possibilities for protein labeling, engineering, and the study of complex biological processes. The experimental protocols provided in this guide offer a starting point for the successful application of this unnatural amino acid in various research and development settings. As the field of chemical biology continues to evolve, the use of this compound and similar unnatural amino acids is expected to play an increasingly important role in advancing our understanding of biology and in the creation of next-generation protein therapeutics.

References

- 1. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

H-L-Tyr(2-azidoethyl)-OH chemical properties

An In-depth Technical Guide to H-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the unnatural amino acid this compound, also known as O-(2-azidoethyl)-L-tyrosine. This compound serves as a valuable tool in chemical biology and drug development, primarily due to the versatile reactivity of its azido (B1232118) group.

Core Chemical Properties

This compound is a derivative of the natural amino acid L-tyrosine, where the hydroxyl group of the phenol (B47542) side chain has been etherified with a 2-azidoethyl group. This modification introduces a bioorthogonal handle for "click chemistry" reactions, allowing for covalent labeling and conjugation under mild, biocompatible conditions.[1][2]

Physicochemical Data

The key physicochemical properties of this compound and its common N-Boc protected precursor are summarized below.

| Property | This compound | N-Boc-O-(2-azidoethyl)-L-tyrosine |

| Synonyms | O-(2-azidoethyl)-L-tyrosine, Azidoethoxyphenylalanine, AePhe, 4-(2-azidoethoxy)-L-phenylalanine[3] | Boc-L-Tyr(2-azidoethyl)-OH, (S)-3-(4-(2-azidoethoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid[4] |

| CAS Number | 1570523-47-5[3][5] | 1434445-10-9[4][6] |

| Molecular Formula | C₁₁H₁₄N₄O₃[3][5] | C₁₆H₂₂N₄O₅[4][6] |

| Molecular Weight | 250.25 g/mol [5] | 350.38 g/mol [4] |

| Appearance | White solid or colorless liquid[4] | Colorless liquid or white solid[4] |

| Storage Conditions | Store at +2 to +8 °C[3]. The hydrochloride salt is stable at -80°C for 6 months.[7] | Store at 0-8 °C[4] |

| Purity | Commercially available with >98% chemical purity and >99.9% isomeric purity[3] | Not specified |

Synthesis Methodology

Proposed Experimental Protocol: Two-Step Synthesis

-

Step 1: Protection of L-Tyrosine. The starting material, L-tyrosine, must be appropriately protected to prevent side reactions. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is protected as a tert-butyl ester. This yields the precursor Boc-L-Tyr-OtBu.

-

Step 2: Synthesis of 2-Azidoethyl Tosylate. 2-Azidoethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form 2-azidoethyl tosylate. The tosylate group is an excellent leaving group for the subsequent nucleophilic substitution.

-

Step 3: O-Alkylation. The protected Boc-L-Tyr-OtBu is reacted with 2-azidoethyl tosylate in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent like DMF or acetonitrile. This results in the formation of the O-(2-azidoethyl) ether linkage.

-

Step 4: Deprotection. The Boc and tert-butyl ester protecting groups are removed simultaneously under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[10][11]

-

Step 5: Purification. The final product, this compound, is purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. H-Tyr(2-azidoethyl) [bapeks.com]

- 4. N-Boc-O-(2-azidoethyl)-L-tyrosine | 1434445-10-9 [amp.chemicalbook.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. N-Boc-O-(2-azidoethyl)-L-tyrosine CAS#: 1434445-10-9 [amp.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

An In-depth Technical Guide to the Synthesis and Characterization of H-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of H-L-Tyr(2-azidoethyl)-OH, an unnatural amino acid derivative crucial for advanced biochemical and pharmaceutical research. Also known as 4-(2-azidoethoxy)-L-phenylalanine (AePhe), this compound serves as a versatile tool for "click" chemistry, enabling the site-specific modification of proteins and other biomolecules. This guide details the synthetic pathway, experimental protocols, and analytical characterization of this important research compound.

Introduction

This compound is a tyrosine analogue featuring a 2-azidoethyl ether linkage at the para position of the phenyl ring. The terminal azide (B81097) group is a bioorthogonal chemical handle, meaning it is chemically inert within biological systems but can undergo highly specific and efficient ligation reactions with a complementary functional group, typically an alkyne, in a process known as "click chemistry".[1][2] This unique reactivity allows for the precise labeling of proteins with fluorescent dyes, biotin, or other probes, as well as the construction of complex bioconjugates for therapeutic and diagnostic applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available amino acid L-tyrosine. The synthetic strategy involves the protection of the amino and carboxyl groups, followed by etherification of the phenolic hydroxyl group, introduction of the azide functionality, and subsequent deprotection to yield the final product. A representative synthetic scheme is outlined below.

Synthetic Workflow

References

An In-depth Technical Guide to Azidoethoxyphenylalanine: A Versatile Tool for Protein Research

Synonyms and Chemical Identity of H-L-Tyr(2-azidoethyl)-OH

This compound is a non-canonical amino acid that has garnered significant attention in the fields of chemical biology and drug development. Its unique properties as both an infrared (IR) vibrational reporter and a versatile handle for bioorthogonal chemistry make it a powerful tool for studying protein structure, function, and interactions. This compound is known by several synonyms, which are listed below for comprehensive reference.

| Synonym | Abbreviation |

| Azidoethoxyphenylalanine | AePhe |

| 4-(2-azidoethoxy)-L-phenylalanine | |

| H-L-Phe(4-(2-azidoethoxy))-OH | |

| (2S)-2-amino-3-[4-(2-azidoethoxy)phenyl]propanoic acid | |

| p-O-(2-azidoethyl)-L-tyrosine | p2AzY |

| O-2-azidoethyl-tyrosine |

Core Applications and Significance

Azidoethoxyphenylalanine (AePhe) serves two primary roles in protein research:

-

Infrared (IR) Vibrational Reporter: The azide (B81097) moiety in AePhe possesses a unique vibrational frequency that is sensitive to its local microenvironment within a protein. This property allows researchers to probe changes in protein structure, hydration, and electrostatic fields with high precision.[1][2][3]

-

Bioorthogonal Chemistry Handle: The azide group is a key participant in "click chemistry" reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient labeling of proteins containing AePhe with a wide range of molecules, including fluorophores, affinity tags, and drug molecules, without interfering with biological processes.[4][5][6]

Synthesis of Azidoethoxyphenylalanine (AePhe)

The synthesis of AePhe can be accomplished in a three-step process with a reported overall yield of 54%.[2][3][4] The general workflow is outlined below.

Experimental Workflow for AePhe Synthesis

Caption: Synthetic workflow for Azidoethoxyphenylalanine (AePhe).

Detailed Experimental Protocol for AePhe Synthesis

Step 1: Alkylation of Protected Tyrosine

-

Commercially available protected tyrosine is alkylated with 2-azidoethyl mesylate.

-

Potassium carbonate (K₂CO₃) is used as the base for this reaction.

-

The reaction yields the azide intermediate.

Step 2: Saponification

-

The resulting azide intermediate is deprotected via saponification.

-

Lithium hydroxide (B78521) (LiOH) is used to carry out this step.

Step 3: Acid Treatment and Purification

-

The tert-butoxycarbonyl (Boc) protecting group is removed by acid treatment, yielding the hydrochloride salt of AePhe.

-

The final product is purified using column chromatography. This streamlined synthesis requires only a single chromatographic purification step.[3]

Site-Specific Incorporation of AePhe into Proteins

The genetic incorporation of AePhe into a target protein at a specific site is achieved through amber codon suppression technology in E. coli. This involves the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.

General Workflow for Protein Incorporation of AePhe

Caption: Workflow for incorporating AePhe into proteins in E. coli.

Detailed Experimental Protocol for AePhe Incorporation into Superfolder Green Fluorescent Protein (sfGFP)

-

Plasmids and Strain: E. coli cells are co-transformed with two plasmids:

-

A plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site (e.g., pBAD-sfGFP-149TAG).

-

The pEVOL plasmid, which contains the engineered orthogonal aminoacyl-tRNA synthetase and its cognate tRNA, specific for AePhe.[1]

-

-

Culture and Induction:

-

The co-transformed cells are grown in a suitable culture medium.

-

AePhe is added to the culture medium to a final concentration of 1 mM.

-

Expression of the synthetase is induced, for example, with L-arabinose.

-

-

Protein Expression and Purification:

-

The cells are cultured to allow for the expression of the sfGFP containing AePhe at the specified position.

-

The cells are harvested, lysed, and the His-tagged sfGFP-AePhe is purified using affinity chromatography, such as TALON cobalt ion-exchange chromatography.

-

Bioorthogonal Labeling of AePhe-Containing Proteins via SPAAC

Once incorporated into the protein of interest, the azide group of AePhe can be specifically labeled using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a dibenzocyclooctyne (DBCO)-functionalized molecule.

Signaling Pathway for SPAAC Labeling

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) of sfGFP-AePhe.

Detailed Experimental Protocol for SPAAC of sfGFP-AePhe

-

Reactants: The purified sfGFP-AePhe construct is reacted with a DBCO-functionalized molecule (e.g., a DBCO-derivative of a fluorescent dye).

-

Reaction Conditions: The reaction is typically carried out in a biocompatible buffer. The sfGFP-AePhe constructs have been shown to efficiently undergo bioorthogonal strain-promoted click cycloaddition with a dibenzocyclooctyne derivative.[4]

-

Monitoring and Purification: The progress of the reaction can be monitored by techniques such as mass spectrometry. Once the reaction is complete, any unreacted labeling reagent can be removed using size-exclusion chromatography or dialysis.

Quantitative Data Summary

| Parameter | Value | Reference |

| Synthesis | ||

| Overall Yield of AePhe | 54% | [2][3][4] |

| Spectroscopy (IR) | ||

| Azide Asymmetric Stretch (in DMSO) | ~2110.7 cm⁻¹ | [2] |

| Azide Asymmetric Stretch (in Water) | ~2120.4 cm⁻¹ | [2] |

| Azide Asymmetric Stretch (sfGFP-149-AePhe) | ~2115.5 cm⁻¹ | [2] |

| Azide Asymmetric Stretch (sfGFP-133-AePhe) | ~2118.0 cm⁻¹ | [2] |

| Crystallography | ||

| X-ray Crystal Structure Resolution (sfGFP-149-AePhe) | 1.45 Å | [4] |

This technical guide provides a comprehensive overview of Azidoethoxyphenylalanine, from its synthesis and incorporation into proteins to its application in bioorthogonal labeling. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the field of drug development and protein engineering.

References

- 1. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and spectrophotometric investigation of two unnatural amino-acid altered chromophores in the superfolder green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism and Application of H-L-Tyr(2-azidoethyl)-OH in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH and its mechanism of action in click chemistry. As a tyrosine derivative bearing a bioorthogonal azidoethyl group, this molecule is a powerful tool for site-specific protein modification, bioconjugation, and the development of novel therapeutics. This document details the principles of its incorporation into proteins via genetic code expansion and its subsequent reaction through both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition. While specific kinetic and yield data for this compound are not extensively published, this guide consolidates data from closely related azido-amino acids to provide a robust framework for experimental design. Detailed experimental protocols for protein modification and characterization are provided, alongside visualizations of key chemical and biological pathways.

Introduction to Click Chemistry and Bioorthogonal Labeling

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts.[1] One of the most prominent examples of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[2] This reaction's bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes, makes it an invaluable tool for labeling and modifying biomolecules.[2]

This compound is a synthetic derivative of the amino acid tyrosine, featuring an azido (B1232118) group attached via a two-carbon ethyl linker to the phenolic hydroxyl group.[3][4][5] This modification transforms tyrosine into a "clickable" amino acid that can be incorporated into the polypeptide chain of a protein.[6] Once incorporated, the azide (B81097) group serves as a chemical handle for conjugation with molecules containing an alkyne group through click chemistry.[3][4]

Mechanism of Action in Click Chemistry

This compound participates in two primary forms of azide-alkyne cycloaddition:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective reaction that exclusively produces the 1,4-disubstituted triazole isomer.[7][8] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7][8] The copper catalyst activates the terminal alkyne, dramatically accelerating the rate of cycloaddition with the azide.[9] The reaction is robust and can be performed in aqueous buffers over a wide pH range, making it suitable for bioconjugation.[7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed.[2] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[3][4] The high ring strain of the cyclooctyne provides the activation energy to drive the cycloaddition with the azide without the need for a catalyst.[10] SPAAC is a bioorthogonal reaction that is well-suited for labeling proteins on the surface of living cells.[10]

Quantitative Data Comparison

While specific kinetic data for this compound is limited in the literature, the following tables summarize typical quantitative parameters for CuAAC and SPAAC reactions based on studies of other azido-functionalized amino acids and biomolecules. These values should serve as a general guide, and optimization for specific applications is recommended.

Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC

| Parameter | CuAAC with Terminal Alkynes | SPAAC with DBCO | Key Takeaway |

| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ | CuAAC is significantly faster than SPAAC. |

| Reaction Time | Minutes to a few hours | Several hours to overnight | Shorter reaction times for CuAAC can be advantageous. |

| Typical Reactant Concentrations | 10 µM - 1 mM | 10 µM - 1 mM | Both reactions can be performed at low concentrations. |

| Biocompatibility | Potentially cytotoxic due to copper | Excellent, metal-free | SPAAC is preferred for live-cell imaging and in vivo applications. |

Note: The presented data is based on typical values for reactions involving aryl azides and may vary for this compound.

Table 2: Typical Reaction Conditions and Yields

| Parameter | CuAAC | SPAAC |

| Catalyst | 50-200 µM CuSO₄ | None |

| Reducing Agent | 1-5 mM Sodium Ascorbate | None |

| Ligand | 250-1000 µM THPTA or TBTA | None |

| Alkyne Partner | Terminal Alkyne | DBCO or BCN |

| Solvent | Aqueous buffers (e.g., PBS) | Aqueous buffers (e.g., PBS) |

| Temperature | Room Temperature | 4°C to 37°C |

| pH | 6.5 - 8.0 | 7.0 - 8.0 |

| Typical Yield | >90% | 70-95% |

Experimental Protocols

Site-Specific Incorporation of this compound into a Protein of Interest (POI)

The site-specific incorporation of this compound is achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the unnatural amino acid.

Methodology:

-

Plasmid Preparation:

-

Introduce an amber stop codon (TAG) at the desired site in the gene of your protein of interest (POI) using site-directed mutagenesis.

-

Obtain or construct plasmids encoding an engineered aminoacyl-tRNA synthetase (aaRS) specific for this compound and its cognate orthogonal amber suppressor tRNA. Note: A specific aaRS for this compound may need to be evolved or selected from existing libraries of polyspecific synthetases.

-

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., HEK293T) in appropriate media.

-

Co-transfect the cells with the plasmid containing the POI-TAG gene and the plasmids for the orthogonal aaRS and tRNA.

-

-

Unnatural Amino Acid Supplementation:

-

Supplement the cell culture medium with this compound at a final concentration of 0.5-2 mM.

-

-

Protein Expression and Purification:

-

Allow for protein expression for 24-48 hours.

-

Harvest the cells and lyse them.

-

Purify the POI containing this compound using standard chromatography techniques (e.g., affinity chromatography if the protein is tagged).

-

-

Verification of Incorporation:

-

Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the modified protein will be increased by the mass of the azidoethyl-tyrosine residue minus the mass of a water molecule.

-

Protocol for CuAAC Labeling of a Protein Containing this compound

Materials:

-

Purified protein containing this compound in a compatible buffer (e.g., PBS, pH 7.4).

-

Alkyne-functionalized probe (e.g., a fluorescent dye or biotin).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

-

THPTA or TBTA ligand stock solution (e.g., 50 mM in DMSO or water).

Procedure:

-

In a microcentrifuge tube, combine the following in order:

-

Protein solution (final concentration 10-100 µM).

-

Alkyne probe (2-5 fold molar excess over the protein).

-

A premixed solution of CuSO₄ and ligand (final concentrations of 100 µM CuSO₄ and 500 µM ligand).

-

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

-

Incubate the reaction at room temperature for 1-3 hours.

-

Quench the reaction by adding EDTA to a final concentration of 10 mM.

-

Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.

-

Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence (if a fluorescent probe was used) or by mass spectrometry.

Protocol for SPAAC Labeling of a Protein Containing this compound

Materials:

-

Purified protein containing this compound in a compatible buffer (e.g., PBS, pH 7.4).

-

DBCO-functionalized probe (e.g., a fluorescent dye or biotin).

Procedure:

-

In a microcentrifuge tube, combine the protein solution (final concentration 10-100 µM) with the DBCO probe (2-10 fold molar excess over the protein).

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.

-

Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.

-

Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence or by mass spectrometry.

Conclusion

This compound is a versatile unnatural amino acid that enables the site-specific modification of proteins through the powerful and bioorthogonal click chemistry reactions, CuAAC and SPAAC. While the choice between these two methods depends on the specific application, with SPAAC being the preferred method for live-cell studies, both offer high efficiency and specificity. The protocols and data presented in this guide, though based on analogous systems, provide a solid foundation for researchers to design and execute experiments for protein labeling, bioconjugation, and the development of novel protein-based therapeutics and diagnostics. Further research to determine the precise kinetic parameters of this compound will undoubtedly enhance its utility in the field of chemical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Genetic Incorporation of Biosynthesized L-dihydroxyphenylalanine (DOPA) and Its Application to Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 5. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic incorporation of l-dihydroxyphenylalanine (DOPA) biosynthesized by a tyrosine phenol-lyase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Site-Specific Protein Modification: Incorporating H-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the fundamental principles and methodologies for the site-specific incorporation of the non-canonical amino acid (ncAA) H-L-Tyr(2-azidoethyl)-OH into proteins. This powerful technique, at the intersection of synthetic biology and bioorthogonal chemistry, enables the introduction of a unique chemical handle—the azide (B81097) group—into a protein of interest at a genetically encoded position. This allows for subsequent, highly specific chemical modification, opening up new avenues for protein engineering, drug development, and the study of protein structure and function.

Core Principles: Genetic Code Expansion and Bioorthogonal Chemistry

The incorporation of this compound relies on the expansion of the genetic code.[1][2][3] This is achieved by repurposing a codon, typically a stop codon like the amber codon (TAG), to encode the ncAA.[1][2] The key components for this process are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[1][2][3]

Orthogonality is crucial: the engineered aaRS should exclusively charge its cognate tRNA with this compound and not with any of the 20 canonical amino acids.[1][3] Conversely, the orthogonal tRNA should not be recognized by any of the host cell's endogenous aaRSs.[1][3] This ensures the high fidelity of ncAA incorporation at the desired site. Typically, aaRS/tRNA pairs from different organisms, such as Methanococcus jannaschii or E. coli, are evolved and optimized for this purpose.[3]

Once incorporated, the azide group of this compound serves as a bioorthogonal chemical handle.[4] This means it is chemically inert within the complex biological environment of a cell, not participating in any native biochemical reactions.[4] However, it can undergo highly specific and efficient ligation reactions with a partner functional group, most commonly a strained alkyne (e.g., in DBCO or BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of "click chemistry".[4] This allows for the precise attachment of various moieties, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or cytotoxic drugs for the generation of antibody-drug conjugates (ADCs).

Experimental Workflow

The overall process for incorporating this compound and subsequently labeling the target protein can be broken down into several key stages.

Figure 1. A generalized experimental workflow for the incorporation of this compound and subsequent protein labeling.

Key Methodologies and Protocols

This section provides a representative, detailed protocol for the incorporation of this compound into a target protein expressed in mammalian cells.

Plasmid Construction and Preparation

-

Target Protein Plasmid: The gene of the protein of interest is cloned into a mammalian expression vector. A TAG amber stop codon is introduced at the desired site for ncAA incorporation using site-directed mutagenesis.

-

Orthogonal aaRS/tRNA Plasmid: A second plasmid is required, co-expressing the evolved, orthogonal tyrosyl-tRNA synthetase (TyrRS) specific for this compound and its cognate orthogonal tRNA. The genes for the aaRS and multiple copies of the tRNA are often driven by strong constitutive promoters (e.g., CMV for the aaRS and U6 for the tRNA).

Cell Culture and Transfection

-

Cell Line: HEK293T cells are a common choice due to their high transfection efficiency and robust protein expression.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Co-transfect the target protein plasmid and the orthogonal aaRS/tRNA plasmid into the HEK293T cells using a suitable transfection reagent (e.g., Lipofectamine 3000).

Protein Expression and ncAA Incorporation

-

Induction: 24 hours post-transfection, the medium is replaced with fresh growth medium.

-

ncAA Supplementation: this compound is added to the culture medium to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.

-

Incubation: The cells are incubated for 48-72 hours to allow for protein expression and incorporation of the ncAA.

Protein Purification

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

-

Affinity Chromatography: If the target protein is engineered with an affinity tag (e.g., His-tag, Strep-tag), purify the protein from the cell lysate using the corresponding affinity resin.

-

Quality Control: Analyze the purified protein by SDS-PAGE and Coomassie staining or Western blot to confirm expression and purity.

Bioorthogonal Labeling (SPAAC)

-

Reaction Setup: In a suitable buffer (e.g., PBS), mix the purified, azide-containing protein with a 5- to 10-fold molar excess of a strained alkyne-functionalized molecule (e.g., DBCO-PEG, DBCO-fluorophore).

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

-

Removal of Excess Reagent: Remove the unreacted labeling reagent by dialysis or size-exclusion chromatography.

-

Confirmation of Labeling: Confirm successful labeling by methods such as fluorescence imaging (if a fluorophore was used) or mass spectrometry, which will show a mass shift corresponding to the attached molecule.

Directed Evolution of the Orthogonal aaRS

A critical prerequisite for this technology is an aaRS that is highly specific for this compound. If a suitable synthetase is not available, it must be evolved from an existing orthogonal aaRS, such as one from M. jannaschii.

Figure 2. A schematic of the directed evolution process to generate a specific orthogonal aaRS for this compound.

Quantitative Data and Characterization

The efficiency of ncAA incorporation is a critical parameter. It is typically assessed by mass spectrometry or by quantifying the yield of full-length protein. Below is a table of representative data that might be expected from a successful experiment.

| Parameter | Representative Value | Method of Analysis |

| Protein Yield | 0.5 - 5 mg/L of culture | SDS-PAGE, Western Blot, BCA Assay |

| Incorporation Efficiency | > 90% | Mass Spectrometry (MS) |

| Labeling Efficiency (SPAAC) | > 95% | MS, Fluorescence Spectroscopy |

| Purity | > 95% | SDS-PAGE, Size-Exclusion Chromatography |

Mass Spectrometry (MS) Analysis: MS is an indispensable tool for confirming the successful incorporation of this compound.[5][6][7] Intact protein analysis should reveal a mass increase corresponding to the replacement of a canonical amino acid with the ncAA. For more precise localization, the protein can be digested (e.g., with trypsin) and the resulting peptides analyzed by tandem MS (MS/MS).[8] The fragment ions will confirm the exact site of incorporation.

Applications in Research and Drug Development

The ability to site-specifically incorporate this compound provides a versatile platform for numerous applications:

-

Antibody-Drug Conjugates (ADCs): By incorporating the ncAA into a monoclonal antibody, a cytotoxic drug can be attached with a precise drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective therapeutics.

-

Protein Labeling: The attachment of fluorescent probes allows for the study of protein localization, trafficking, and dynamics within living cells.

-

PEGylation: Site-specific attachment of polyethylene glycol (PEG) can improve the pharmacokinetic properties of therapeutic proteins.

-

Probing Protein Interactions: The azide group can be used to attach cross-linking agents to identify protein binding partners.

Conclusion

The site-specific incorporation of this compound into proteins is a robust and versatile technology that empowers researchers to manipulate protein structure and function with a high degree of precision. By leveraging the principles of genetic code expansion and bioorthogonal chemistry, this approach has become an invaluable tool in basic research, biotechnology, and the development of next-generation protein therapeutics. Careful optimization of the orthogonal aaRS/tRNA pair and the experimental conditions for protein expression and labeling are key to the successful application of this powerful methodology.

References

- 1. Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. azooptics.com [azooptics.com]

- 8. mdpi.com [mdpi.com]

H-L-Tyr(2-azidoethyl)-OH: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Tyr(2-azidoethyl)-OH, also known as O-(2-azidoethyl)-L-tyrosine, is an unnatural amino acid that has become an invaluable tool in chemical biology and drug development. Its integration into proteins allows for the site-specific introduction of an azide (B81097) moiety. This functional group serves as a chemical handle for bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), commonly referred to as "click chemistry"[1][2]. These reactions enable the precise attachment of reporter molecules, such as fluorophores and affinity tags, or the linkage of therapeutic payloads in the development of antibody-drug conjugates.

While its utility is significant, the presence of the azide group necessitates a thorough understanding of its safe handling and potential hazards. This technical guide provides a comprehensive overview of the available safety data, recommended handling precautions, and experimental considerations for this compound.

Safety Data Summary

Table 1: Physicochemical and Toxicological Properties

| Property | Value/Information | Source/Comment |

| Chemical Formula | C₁₁H₁₄N₄O₃ | MedChemExpress[3] |

| Molecular Weight | 250.25 g/mol | MedChemExpress[3] |

| Appearance | White to off-white solid (inferred) | Based on L-Tyrosine |

| Solubility | Soluble in alkaline solutions. Slightly soluble in water. Insoluble in alcohol and acetone. | Flinn Scientific (for L-Tyrosine)[4] |

| Acute Toxicity (Oral) | No data available for this compound. For L-Tyrosine, not classified as acutely toxic. | Carl Roth (for L-Tyrosine)[5][6] |

| Skin Corrosion/Irritation | No data available for this compound. L-Tyrosine may cause skin irritation. | Flinn Scientific[4] |

| Serious Eye Damage/Irritation | No data available for this compound. L-Tyrosine may cause serious eye irritation. | Flinn Scientific[4] |

| Carcinogenicity | No components are listed as a carcinogen by IARC, NTP, or OSHA (for L-Tyrosine). | Sigma-Aldrich (for L-Tyrosine) |

Table 2: Hazard Identification and Precautions

| Hazard | Description and Precautionary Measures |

| Explosive Potential | Organic azides can be sensitive to heat, shock, and friction. While the risk is generally lower for larger molecules, it should not be disregarded. Avoid heating the solid material, grinding, or subjecting it to impact. |

| Toxicity | The azide functional group is known for its toxicity, which is comparable to cyanide. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. |

| Reactivity | Reacts with strong oxidizing agents. Azides can form highly explosive heavy metal azides. Avoid contact with acids, strong oxidizing agents, and heavy metals. |

| Hazardous Decomposition Products | Upon combustion, may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. |

Handling and Storage Precautions

Given the potential hazards associated with the azide group, the following handling and storage procedures are recommended:

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.

-

Skin and Body Protection: A laboratory coat is mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.

-

Ensure an eyewash station and safety shower are readily accessible.[7]

Handling:

-

Avoid the formation of dust when handling the solid.[7]

-

Do not breathe dust or vapors.

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperatures from suppliers are often at room temperature for shipping in the continental US, but long-term storage is typically recommended at colder temperatures (e.g., -20°C or -80°C for solutions).[1]

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Experimental Protocols: General Workflow for Protein Incorporation and Click Chemistry

The primary application of this compound is its incorporation into proteins to enable subsequent modification via click chemistry. Below is a generalized experimental workflow.

1. Protein Expression and Purification with this compound:

-

This is typically achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translation machinery.

-

The gene for the protein of interest is mutated to include an amber stop codon (TAG) at the desired site of incorporation.

-

The host cells (e.g., E. coli) are co-transformed with plasmids encoding the engineered synthetase/tRNA pair and the target protein.

-

The cells are cultured in a minimal medium supplemented with this compound.

-

The expressed protein, now containing the unnatural amino acid, is purified using standard chromatography techniques.

2. Click Chemistry Reaction (CuAAC):

-

Materials:

-

Azide-modified protein

-

Alkyne-functionalized molecule (e.g., a fluorescent dye)

-

Copper(I) source (e.g., copper(II) sulfate)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA)

-

Buffer (e.g., phosphate (B84403) or TRIS buffer, pH 7-8)

-

-

Procedure:

-

Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

-

In a reaction vessel, combine the azide-modified protein in an aqueous buffer with the alkyne probe.

-

Add the copper(II) sulfate (B86663) and the copper-chelating ligand.

-

Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).

-

Allow the reaction to proceed at room temperature or 4°C for 1-4 hours.

-

The reaction can be quenched by the addition of a chelating agent like EDTA.

-

Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

-

Visualizations

Logical Workflow for Protein Modification using this compound

Caption: A logical workflow diagram illustrating the key stages of incorporating this compound into a protein and its subsequent modification via click chemistry.

Safe Handling and Emergency Response Logic

Caption: A flowchart outlining the standard safe handling procedures for this compound and the initial steps for emergency response in case of accidental exposure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. L-Tyrosine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

Navigating the Physicochemical Landscape of H-L-Tyr(2-azidoethyl)-OH: A Technical Guide to Solubility and Stability in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-L-Tyr(2-azidoethyl)-OH, a non-canonical amino acid, has emerged as a valuable tool in chemical biology and drug development. Its azido (B1232118) moiety facilitates bioorthogonal "click" chemistry reactions, enabling precise and stable conjugation to alkyne-modified molecules. This has led to its widespread use in applications such as protein labeling, activity-based protein profiling, and the generation of antibody-drug conjugates. Despite its utility, a comprehensive understanding of its fundamental physicochemical properties, particularly its solubility and stability in aqueous buffers, is crucial for its effective implementation in experimental and therapeutic contexts.

This technical guide provides a framework for evaluating the solubility and stability of this compound. While specific quantitative data for this compound is not extensively available in peer-reviewed literature, this document outlines detailed experimental protocols for determining these critical parameters. Furthermore, it presents a structured approach for data presentation and visualization to aid researchers in generating and interpreting this essential information.

Solubility Profile of this compound

The solubility of this compound in aqueous buffers is a critical parameter for its handling, formulation, and application in biological systems. A product datasheet from a commercial supplier indicates a solubility of 11.67 mg/mL in water, though this requires the use of ultrasonication and heating to 60°C, suggesting that its solubility under standard laboratory conditions may be lower. The zwitterionic nature of the amino acid, coupled with the chemical properties of its side chain, will influence its solubility across different pH values and buffer compositions.

Table 1: Solubility of this compound in Various Aqueous Buffers

| Buffer System (50 mM) | pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |

| Sodium Citrate | 4.0 | 4 | Data to be determined | Data to be determined |

| Sodium Citrate | 4.0 | 25 (RT) | Data to be determined | Data to be determined |

| Sodium Citrate | 4.0 | 37 | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) | 7.4 | 4 | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 (RT) | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Data to be determined | Data to be determined |

| Tris-HCl | 8.5 | 4 | Data to be determined | Data to be determined |

| Tris-HCl | 8.5 | 25 (RT) | Data to be determined | Data to be determined |

| Tris-HCl | 8.5 | 37 | Data to be determined | Data to be determined |

Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a shake-flask method for determining the equilibrium solubility of this compound.

1. Materials:

-

This compound

-

Aqueous buffers of interest (e.g., 50 mM Sodium Citrate, pH 4.0; 1x PBS, pH 7.4; 50 mM Tris-HCl, pH 8.5)

-

Microcentrifuge tubes (1.5 mL)

-

Thermomixer or incubator shaker

-

Calibrated pH meter

-

Analytical balance

-

Microcentrifuge

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

2. Procedure:

-

Add an excess amount of this compound to a microcentrifuge tube.

-

Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the tube.

-

Incubate the tubes at the desired temperature (4°C, 25°C, or 37°C) with constant agitation for 24 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of dissolved this compound in the filtrate. This can be achieved by:

-

UV-Vis Spectroscopy: Prepare a standard curve of the compound in the same buffer and measure the absorbance of the filtrate at the wavelength of maximum absorbance (λmax) for the tyrosine derivative.

-

Reverse-Phase HPLC (RP-HPLC): Prepare a standard curve and inject the filtrate onto a C18 column. The concentration can be determined from the peak area.

-

-

Perform the experiment in triplicate for each condition.

Stability Profile of this compound

The stability of this compound in aqueous solution is paramount for ensuring its integrity during storage and experimental use. The primary concern for azido-containing compounds is their potential for reduction or degradation, which would render them inactive for click chemistry.

Table 2: Stability of this compound in Aqueous Buffers

| Buffer System (50 mM) | pH | Temperature (°C) | Half-life (t½, days) | Degradation Rate Constant (k, day⁻¹) | Major Degradation Products |

| Sodium Citrate | 4.0 | 4 | Data to be determined | Data to be determined | Data to be determined |

| Sodium Citrate | 4.0 | 25 (RT) | Data to be determined | Data to be determined | Data to be determined |

| Sodium Citrate | 4.0 | 37 | Data to be determined | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) | 7.4 | 4 | Data to be determined | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) | 7.4 | 25 (RT) | Data to be determined | Data to be determined | Data to be determined |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Data to be determined | Data to be determined | Data to be determined |

| Tris-HCl | 8.5 | 4 | Data to be determined | Data to be determined | Data to be determined |

| Tris-HCl | 8.5 | 25 (RT) | Data to be determined | Data to be determined | Data to be determined |

| Tris-HCl | 8.5 | 37 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol: Assessing Aqueous Stability

This protocol describes a time-course study to evaluate the stability of this compound using a stability-indicating HPLC method.

1. Materials:

-

This compound stock solution of known concentration.

-

Aqueous buffers of interest.

-

HPLC vials.

-

Incubators set to the desired temperatures.

-

RP-HPLC system with a UV detector. A C18 column is typically suitable.

-

Mobile phases for HPLC (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).

2. Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different aqueous buffers.

-

Dispense aliquots of these solutions into HPLC vials for each time point.

-

Store the vials at the different test temperatures (4°C, 25°C, and 37°C).

-

At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove a vial from each condition for analysis.

-

Analyze the samples by RP-HPLC. The method should be able to separate the parent compound from potential degradation products.

-

Quantify the peak area of the parent compound at each time point.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

-

Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility and stability of this compound.

Signaling Pathways and Logical Relationships

As this compound is a synthetic amino acid designed for bioorthogonal chemistry, it is not a component of natural signaling pathways. Its utility lies in its ability to be incorporated into proteins, allowing for the subsequent attachment of probes or drugs via click chemistry. The logical relationship for its application is a straightforward workflow, which is distinct from a biological signaling cascade.

The following diagram illustrates the logical workflow for the application of this compound in protein labeling.

Conclusion

A thorough characterization of the solubility and stability of this compound in relevant aqueous buffers is essential for its reliable and reproducible use in research and development. This guide provides the necessary experimental frameworks and data presentation structures to empower researchers to generate this critical information. By systematically evaluating these physicochemical properties, the scientific community can better harness the potential of this versatile chemical tool for a wide array of applications in biology and medicine.

An In-depth Technical Guide to H-L-Tyr(2-azidoethyl)-OH: An Unnatural Amino Acid for Advanced Protein Engineering

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the unnatural amino acid H-L-Tyr(2-azidoethyl)-OH, also known as 4-(2-azidoethoxy)-L-phenylalanine (AePhe). This versatile molecule serves as a powerful tool in protein engineering, enabling site-specific protein modification through bioorthogonal chemistry and offering a unique spectroscopic handle for probing protein structure and dynamics. This document details its synthesis, incorporation into proteins, and subsequent applications in bioconjugation, complete with experimental protocols and quantitative data.

Core Properties and Synthesis

This compound is a derivative of the natural amino acid L-tyrosine, featuring an azidoethyl group attached to the phenolic oxygen. This modification retains the basic structure of tyrosine while introducing a bioorthogonal azide (B81097) handle, which is chemically inert within biological systems but can undergo specific "click" reactions.

The synthesis of this compound is a multi-step process starting from known compounds. A representative synthesis is outlined below, with an overall yield of approximately 54%.[1][2]

Synthesis Pathway

The synthesis involves the protection of L-tyrosine, followed by etherification with an azido-containing alkylating agent, and subsequent deprotection to yield the final product.

Caption: Synthesis of this compound.

Quantitative Synthesis Data (Illustrative)

While the overall yield is reported to be around 54%, step-by-step yields can vary.[1][2] The following table presents an illustrative breakdown of a potential synthesis.

| Step | Reaction | Reagents | Typical Yield (%) |

| 1 | Protection of L-Tyrosine | Boc-anhydride, base | 95-99 |

| 2 | O-alkylation | 1-bromo-2-azidoethane, base | 60-70 |

| 3 | Deprotection | Trifluoroacetic acid (TFA) | 90-95 |

| Overall | ~51-66 |

Site-Specific Incorporation into Proteins via Amber Suppression

A key application of this compound is its site-specific incorporation into a protein's primary sequence. This is typically achieved through amber stop codon (UAG) suppression technology.[3][4][5] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to recognize the amber stop codon and insert the unnatural amino acid instead of terminating translation.

Experimental Workflow for Amber Suppression

The workflow involves the co-transformation of an expression plasmid for the target protein containing an amber codon at the desired position and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA. The expression is then carried out in media supplemented with this compound.

References

- 1. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azidoethoxyphenylalanine as a Vibrational Reporter and Click Chemistry Partner in Proteins (Journal Article) | OSTI.GOV [osti.gov]

- 3. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

introduction to bioorthogonal chemistry with H-L-Tyr(2-azidoethyl)-OH

An In-Depth Technical Guide to Bioorthogonal Chemistry with H-L-Tyr(2-azidoethyl)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unnatural amino acid this compound, its application in bioorthogonal chemistry, and detailed protocols for its use. This powerful tool enables the site-specific modification of proteins, offering advanced capabilities in drug development, proteomics, and molecular imaging.

Introduction to Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. Coined by Carolyn R. Bertozzi, this field has revolutionized the study of biomolecules in their natural environment. To be considered bioorthogonal, a reaction must involve functional groups that are abiotic, meaning they are not naturally present in and do not cross-react with biological systems. The azide (B81097) functional group is an exemplary bioorthogonal handle because it is small, metabolically stable, and virtually absent in most living organisms, preventing unwanted side reactions. These reactions typically involve a two-step process: first, a biomolecule is tagged with a chemical reporter (like an azide), and second, a probe molecule containing a complementary reactive group is introduced, leading to a specific covalent ligation.

This compound: A Bioorthogonal Probe

This compound, with the molecular formula C₁₁H₁₄N₄O₃ and a molecular weight of 250.25 g/mol , is a synthetic derivative of the amino acid L-tyrosine.[1] It is engineered to serve as a bioorthogonal chemical reporter. The key feature of this molecule is the 2-azidoethyl group attached to the phenolic side chain. This modification allows this compound to be incorporated into the polypeptide chain of a protein during synthesis via genetic code expansion. Once incorporated, the azide group serves as a chemical handle for highly specific covalent modification through "click chemistry" reactions.

Core Bioorthogonal Reactions

The azide group of this compound is primarily exploited through two powerful and widely used bioorthogonal ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and reliable method for forming a stable triazole linkage between an azide and a terminal alkyne. This reaction exhibits exceptionally high yields and specificity, with the copper(I) catalyst dramatically accelerating the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction) and ensuring the exclusive formation of the 1,4-disubstituted triazole regioisomer. While extremely powerful for in vitro applications, the use of CuAAC in living cells is limited by the cytotoxicity of the copper catalyst, which can damage biomolecules.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition was developed. This reaction obviates the need for a metal catalyst by using a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2] The high ring strain of the cyclooctyne provides the necessary activation energy to drive the [3+2] cycloaddition with an azide, proceeding rapidly and with high specificity at physiological temperatures. The biocompatibility of SPAAC has made it the premier choice for labeling proteins and other biomolecules in living cells and whole organisms.

Figure 1. Comparison of CuAAC and SPAAC bioorthogonal reaction pathways.

Quantitative Data

| Reactants | Buffer | pH | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |

| Sulfo-DBCO + 3-azido-L-alanine | PBS | 7.0 | 25 | 0.32 |

| Sulfo-DBCO + 3-azido-L-alanine | HEPES | 7.0 | 25 | 0.55 |

| Sulfo-DBCO + 3-azido-L-alanine | DMEM | 7.4 | 37 | 0.59 |

| Sulfo-DBCO + 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 7.0 | 25 | 0.85 |

| Sulfo-DBCO + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 7.0 | 25 | 1.22 |

| Sulfo-DBCO + 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 7.4 | 37 | 0.97 |

| Data derived from studies on model azides and sulfo-DBCO, which are expected to have similar reactivity to this compound in a protein context. Source: Knight, A.S. et al., Org. Biomol. Chem., 2025. |

Experimental Protocols

Protocol 1: Generalized Synthesis of this compound

While the specific, detailed protocol from primary literature is not publicly available, a general and chemically sound approach for the synthesis involves a multi-step process. This plausible route is based on standard protection-alkylation-deprotection strategies for amino acids.

-

Protection of L-Tyrosine:

-

Protect the amine group of L-Tyrosine with a suitable protecting group, such as Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate), under basic conditions.

-

Protect the carboxylic acid group, typically by esterification (e.g., methyl or ethyl ester), to prevent side reactions.

-

-

Alkylation of the Phenolic Hydroxyl Group:

-

Dissolve the fully protected L-Tyrosine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

-

Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl group.

-

Add a 2-azidoethylating agent, such as 2-azidoethyl tosylate or 2-bromoethyl azide, to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by TLC.

-

-

Purification:

-

Perform an aqueous workup to remove inorganic salts.

-

Purify the resulting protected O-(2-azidoethyl)-L-tyrosine derivative by flash column chromatography on silica (B1680970) gel.

-

-

Deprotection:

-

Remove the protecting groups. For example, a Boc group and a methyl ester can be removed sequentially, often using trifluoroacetic acid (TFA) for the Boc group followed by saponification (e.g., with LiOH) for the ester.

-

Purify the final product, this compound, by recrystallization or chromatography.

-

Protocol 2: Site-Specific Incorporation into Proteins via Genetic Code Expansion

This protocol outlines the general method for incorporating this compound into a target protein at a specific site in E. coli.

-

System Components:

-

An expression plasmid for the target protein, engineered to contain an amber stop codon (TAG) at the desired site of incorporation.

-

A separate plasmid (e.g., pEVOL) carrying the genes for an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The aaRS must be evolved or selected to specifically recognize and charge the tRNA with this compound.

-

-

Cell Transformation and Growth:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL plasmid.

-

Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotics) and incubate overnight at 37°C.

-

-

Protein Expression:

-

Inoculate a starter culture with a single colony and grow overnight.

-

Use the starter culture to inoculate a larger volume of expression medium containing the appropriate antibiotics.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Add this compound to the culture to a final concentration of 1-2 mM.

-

Induce the expression of the orthogonal aaRS/tRNA pair by adding the appropriate inducer (e.g., L-arabinose for the pEVOL plasmid).

-

Shortly after (15-30 minutes), induce expression of the target protein by adding IPTG.

-

Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for 12-18 hours.

-

-

Harvest and Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication) and purify the target protein using standard methods (e.g., affinity chromatography if the protein is tagged).

-

Figure 2. Logical workflow for genetic incorporation of an unnatural amino acid (UAA).

Protocol 3: SPAAC Labeling of a Purified Protein

This protocol is adapted from a procedure used for labeling superfolder Green Fluorescent Protein (sfGFP) containing a similar azido-amino acid.

-

Reagent Preparation:

-

Prepare a stock solution of the purified protein containing this compound at a concentration of 100 µM in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

-

Prepare a stock solution of a DBCO-conjugated probe (e.g., DBCO-fluorophore) at a concentration of 20 mM in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the protein solution and the DBCO-probe solution. A typical final reaction mixture might contain 100 µM protein and 300 µM DBCO-probe (a 3-fold molar excess of the probe).

-

Ensure the final concentration of DMSO is low (e.g., ≤5% v/v) to avoid protein denaturation. Adjust the final volume with buffer.

-

-

Incubation:

-

Incubate the reaction mixture for 15-18 hours at 37°C. Gentle agitation (e.g., using a mini lab roller) can improve reaction efficiency.

-

-

Removal of Excess Probe:

-

After incubation, remove the unreacted DBCO-probe. This can be achieved using a desalting column (e.g., a PD-10 column) or through dialysis against the storage buffer.

-

-

Analysis:

-

Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used) and/or mass spectrometry, which will show a mass shift corresponding to the addition of the DBCO-probe.

-

Figure 3. Experimental workflow for SPAAC labeling of a purified protein.

References

H-L-Tyr(2-azidoethyl)-OH: A Versatile Tool for Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

H-L-Tyr(2-azidoethyl)-OH, a non-canonical amino acid, has emerged as a powerful and versatile tool in the fields of chemical biology, protein engineering, and drug development. Its unique chemical structure, featuring a terminal azide (B81097) group, allows for its use in a variety of bioorthogonal reactions, most notably the Nobel Prize-winning "click chemistry." This guide provides a comprehensive overview of the potential research applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key workflows and concepts.

Core Properties and Chemical Reactivity

This compound is a derivative of the natural amino acid L-tyrosine, where the hydroxyl group is modified with a 2-azidoethyl ether linkage. This modification introduces an azide moiety, a functional group that is largely inert in biological systems but highly reactive under specific, controlled conditions. This bioorthogonality is the cornerstone of its utility.

The primary reactivity of the azide group in this compound is its participation in 1,3-dipolar cycloaddition reactions with alkynes. This reaction can be performed in two main modalities:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and specific reaction joins the azide with a terminal alkyne to form a stable triazole linkage. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This variant of click chemistry utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide without the need for a cytotoxic copper catalyst. This makes SPAAC particularly well-suited for applications in living cells and organisms.

Potential Research Applications

The ability to selectively introduce an azide group into peptides and proteins via this compound opens up a vast array of research possibilities:

-

Site-Specific Protein Labeling and Conjugation: By incorporating this compound at a specific site in a protein sequence, researchers can then attach a wide variety of molecules containing a complementary alkyne or cyclooctyne handle. This includes:

-

Fluorophores: For tracking protein localization and dynamics within cells.

-

Biotin: For protein purification and immobilization.

-

Drug Molecules: To create targeted antibody-drug conjugates (ADCs).

-

Polyethylene Glycol (PEG): To improve the pharmacokinetic properties of therapeutic proteins.

-

Cross-linking agents: To study protein-protein interactions.

-

-

Vibrational Reporter for Probing Protein Environments: The azide group has a unique vibrational signature in the infrared (IR) spectrum. The frequency of the azide's asymmetric stretch is sensitive to its local environment, such as solvent polarity and hydrogen bonding. This allows this compound to be used as a site-specific IR probe to report on the local environment within a protein, providing insights into protein structure, dynamics, and interactions.[1]

-

Development of Novel Biotherapeutics: The ability to create well-defined and site-specifically modified proteins is crucial for the development of next-generation biotherapeutics. This compound can be used to construct ADCs with a precise drug-to-antibody ratio (DAR), leading to improved efficacy and reduced off-target toxicity.

Quantitative Data

The following table summarizes key quantitative data related to the properties and reactions of azido-containing unnatural amino acids similar to this compound.

| Parameter | Value | Notes | Reference |

| Azide Asymmetric Stretch (in DMSO) | 2110.7 cm⁻¹ | The vibrational frequency of the azide group is sensitive to the local environment. | [1] |

| Azide Asymmetric Stretch (in Water) | 2120.4 cm⁻¹ | The blue shift in water is indicative of hydrogen bonding. | [1] |

| Radiochemical Yield of [¹⁸F]FET Synthesis | 40% | Synthesis of a related radiolabeled tyrosine derivative for PET imaging. | [2][3] |

| Radiochemical Purity of [¹⁸F]FET | 97-100% | Achieved without HPLC purification. | [4] |

Experimental Protocols

Synthesis of O-(2-azidoethyl)-L-tyrosine

Materials:

-

N-Boc-L-tyrosine methyl ester

-

2-Azidoethyl mesylate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Lithium hydroxide (B78521) (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-